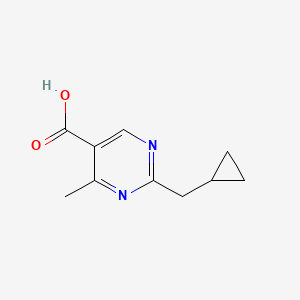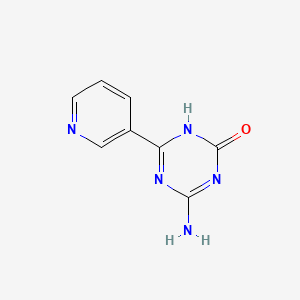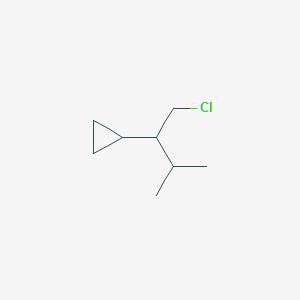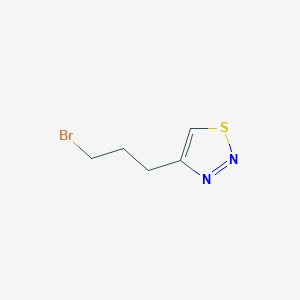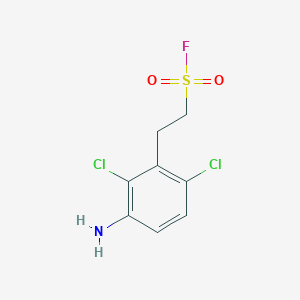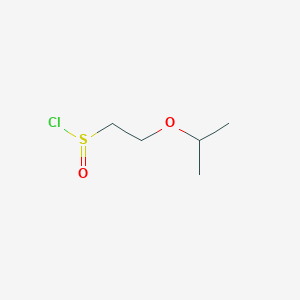![molecular formula C15H18N2O2S B13199790 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminoethyl group, a benzyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.
Amination: The benzene-1-sulfonyl chloride is reacted with (1R)-1-aminoethylbenzene in the presence of a base such as triethylamine to form the sulfonamide linkage.
Benzylation: The intermediate product is then benzylated using benzyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, but common products include substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological targets, while the benzyl and sulfonamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1R)-1-Aminoethyl]aniline
- 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzenamine
- 4-[(1R)-1-Aminoethyl]benzoic acid
Uniqueness
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(16)14-7-9-15(10-8-14)20(18,19)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11,16H2,1H3/t12-/m1/s1 |
Clave InChI |
GXTGOHDJEITASG-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13199711.png)
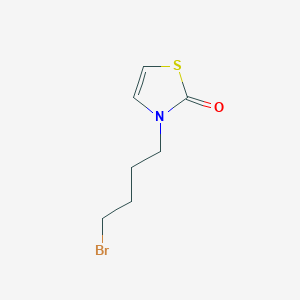
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
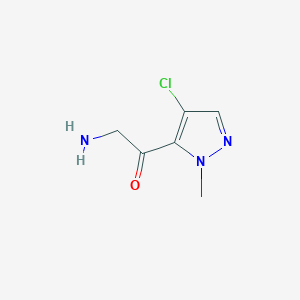
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
